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molecular formula C4H6O2 B8596361 But-2-yne-1,1-diol CAS No. 11070-67-0

But-2-yne-1,1-diol

Cat. No. B8596361
M. Wt: 86.09 g/mol
InChI Key: YNCZNSWQAGQAJY-UHFFFAOYSA-N
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Patent
US06262317B1

Procedure details

The procedure of Example 5 was repeated with 5 g of Raney Ni/Mo being installed. 100 g/h of butynediol solution were hydrogenated at a reactor temperature of about 122° C., 20 bar and 300 l/h of hydrogen. At a space velocity of liquid of 225 m3/m2·h and a kLa of 0.3 s−1 and complete butynediol conversion, n-butanol contents in the product of 2.2-2.7% by weight were obtained, with the 1,4-butanediol content being 77% by weight and the remainder being intermediates. After increasing the space velocity of liquid to 263 m3/m2h, corresponding to a kLa of 0.4 s−1, the n-butanol content fell to 1.3% by weight, the butanediol content rose to 88% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([OH:6])([OH:5])[C:2]#[C:3][CH3:4].[H][H].[CH2:9]([OH:13])[CH2:10][CH2:11][CH3:12]>>[CH:1]([OH:6])([OH:5])[C:2]#[C:3][CH3:4].[CH2:12]([OH:5])[CH2:11][CH2:10][CH2:9][OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Ni Mo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#CC)(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)(O)O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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